molecular formula C9H15N B1420850 4-Cyclobutylidenepiperidine CAS No. 1235439-91-4

4-Cyclobutylidenepiperidine

Cat. No. B1420850
M. Wt: 137.22 g/mol
InChI Key: GMNQAVMCCFHMMD-UHFFFAOYSA-N
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Description

4-Cyclobutylidenepiperidine is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 .


Molecular Structure Analysis

The molecular structure of 4-Cyclobutylidenepiperidine consists of 9 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the specific details regarding the arrangement of these atoms within the molecule are not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving 4-Cyclobutylidenepiperidine are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .

Scientific Research Applications

Molecular Interactions and Drug Design

4-Cyclobutylidenepiperidine, as a part of the 4-aminopiperidine class, has been studied for its interactions with cytochrome P450s, particularly CYP3A4. This research focuses on the molecular interactions and the mechanism of N-dealkylation reactions in drug metabolism. The study provides insights into structure-based drug design approaches for optimizing drug metabolism (Sun & Scott, 2011).

Novel Synthesis Approaches

Research has also been conducted on efficient synthesis routes for compounds like 4-(substituted benzyl)piperidines, which include the use of 4-methylenepiperidine and palladium-catalyzed cross-coupling reactions. These methods offer novel approaches to synthesizing such compounds under specific conditions (Furman & Dziedzic, 2003).

Antimicrobial Activity

Compounds structurally related to 4-cyclobutylidenepiperidine have been synthesized and tested for antimicrobial activity. These studies include the synthesis of aminophosphinic acids containing cyclobutane and 1,3-thiazole, which have shown significant activity against certain bacterial strains (Koparir et al., 2011).

Role in Therapeutic Drug Design

The unique structure of cyclobutyl, a component of 4-cyclobutylidenepiperidine, has become influential in drug design. Its four-membered ring structure is utilized in the synthesis of various therapeutic drugs, including anticancer, nervous system, analgesic, antiviral, and gastrointestinal drugs. This highlights the versatility and importance of cyclobutyl compounds in medicinal chemistry (Ren et al., 2022).

Development of Novel Heterocyclic Compounds

The use of related compounds in the synthesis of novel heterocyclic compounds with expected antibacterial activities has been explored. These compounds are prepared from key starting materials like 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing the potential for developing new antibacterial agents (El-Hashash et al., 2015).

Antiviral Research

4-Cyclobutylidenepiperidine-related structures have been investigated for their antiviral activities. The synthesis of cyclobutyl guanine and adenine nucleoside analogues demonstrates their potential effectiveness against herpesviruses, illustrating the significance of cyclobutyl structures in antiviral drug development (Bisacchi et al., 1991).

Safety And Hazards

The specific safety and hazards associated with 4-Cyclobutylidenepiperidine are not detailed in the search results. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

4-cyclobutylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8(3-1)9-4-6-10-7-5-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNQAVMCCFHMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCNCC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutylidenepiperidine

CAS RN

1235439-91-4
Record name 4-cyclobutylidenepiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
II Vyzir, RT Iminov, A Tverdokhlebov, AA Tolmachev… - …, 2015 - thieme-connect.com
… tert-Butyl 4-Cyclobutylidenepiperidine-1-carboxylate (6b) … 4-Cyclobutylidenepiperidine Hydrochloride (8b) …
Number of citations: 2 www.thieme-connect.com

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